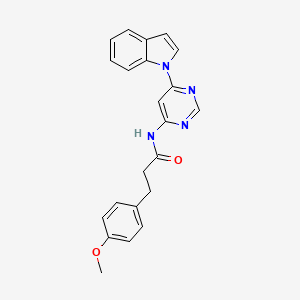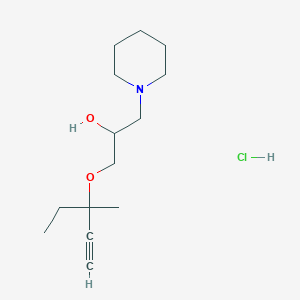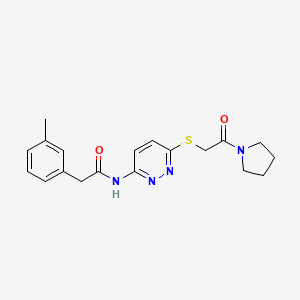
N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)-2-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)-2-(m-tolyl)acetamide, also known as PT-141, is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. PT-141 is a synthetic analogue of α-melanocyte-stimulating hormone (α-MSH), a naturally occurring hormone that plays a crucial role in regulating various physiological processes in the body.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Compounds incorporating thiadiazole and pyrrolidinyl moieties have been synthesized and assessed for their insecticidal activity, exemplified by their effectiveness against the cotton leafworm, Spodoptera littoralis. This indicates the potential agricultural applications of similar compounds in pest management (Fadda et al., 2017).
- Studies on heterocyclic compounds, including those with pyrrolidinyl and acetamide groups, have explored their synthesis for various applications, highlighting the versatility and potential utility of these compounds in developing new materials or drugs (Hussein et al., 2009).
Antimicrobial and Anti-inflammatory Activity
- Research into pyrimidinone, oxazinone, and their derivatives, synthesized using citrazinic acid, has shown that these compounds exhibit significant antimicrobial activity. This suggests that compounds with similar structural elements might also possess valuable antimicrobial properties, potentially useful in developing new antibiotics or antiseptics (Amr et al., 2012).
- Some newly synthesized compounds, including pyridazinone derivatives, have been explored for their anti-inflammatory activity, indicating that structurally related compounds could contribute to new anti-inflammatory therapies (Amr et al., 2007).
Molecular Docking and Antioxidant Activity
- Molecular docking studies of triazolopyridine, pyridotriazine, and hybrid derivatives have assessed their potential as antimicrobial agents, suggesting that compounds with similar structures could be candidates for drug development targeting specific proteins or pathogens (Flefel et al., 2018).
- Research on pyrrolyl selenolopyridine derivatives has demonstrated remarkable antioxidant activity, comparable to ascorbic acid. This indicates the potential health benefits and pharmaceutical applications of compounds with pyrrolyl and pyridine components in combating oxidative stress (Zaki et al., 2017).
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)-N-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyridazin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-14-5-4-6-15(11-14)12-17(24)20-16-7-8-18(22-21-16)26-13-19(25)23-9-2-3-10-23/h4-8,11H,2-3,9-10,12-13H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWJERJNFWSJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=NN=C(C=C2)SCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


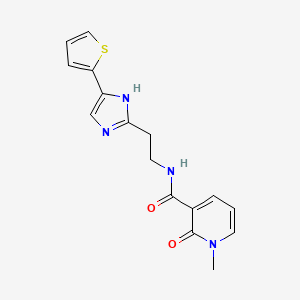
![2-(3-bromophenyl)-1-ethyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2544712.png)
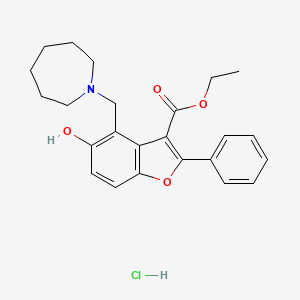

![3-(4-Bromophenyl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2544715.png)
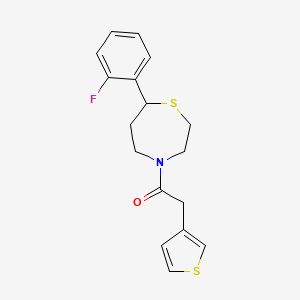

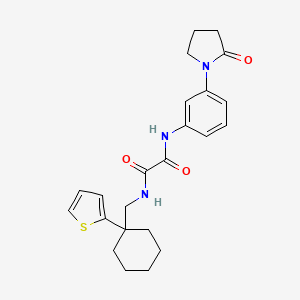
![1-(cyclopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2544724.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2544725.png)

